N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide is a synthetic organic compound with significant potential in medicinal chemistry. It is characterized by its complex molecular structure and various functional groups that may impart unique biological activities. The compound's molecular formula is , and its molecular weight is approximately 394.5 g/mol .
This compound is classified under oxalamides, which are derivatives of oxalic acid. It has been studied for its potential applications in drug design and development due to its structural features that may interact with biological targets. The compound can be sourced from chemical suppliers specializing in research-grade materials, such as BenchChem and EvitaChem.
The synthesis of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide typically involves several key steps:
Technical details regarding the synthesis may vary based on the specific methodologies employed, such as solvent choice, reaction time, and the presence of catalysts or protective groups.
The molecular structure of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide can be represented using various notations:
InChI=1S/C23H30N4O2/c1-16-5-7-17(8-6-16)14-24-22(28)23(29)25-15-21(26(2)3)18-9-10-20-19(13-18)11-12-27(20)4/h5-10,13,21H,11-12,14-15H2,1-4H3,(H,24,28)(H,25,29)
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C
.These structural representations highlight the compound's complexity and provide insight into its potential reactivity and interactions with biological systems.
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide primarily involves its interaction with specific biological targets such as enzymes or receptors.
Data supporting these mechanisms often come from biochemical assays that evaluate the compound's effects on cellular processes.
The physical and chemical properties of N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide include:
Property | Value |
---|---|
Molecular Formula | C23H30N4O2 |
Molecular Weight | 394.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties indicate that while some data is available, further investigation is needed to fully characterize this compound's physical behavior under various conditions .
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide has several scientific applications:
CAS No.: 80181-31-3
CAS No.: 92321-29-4
CAS No.: 7306-96-9
CAS No.: 14269-75-1
CAS No.: 636-57-7
CAS No.: